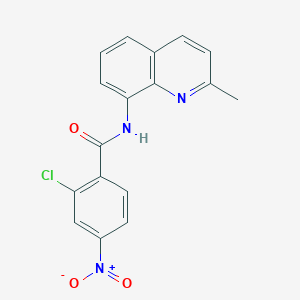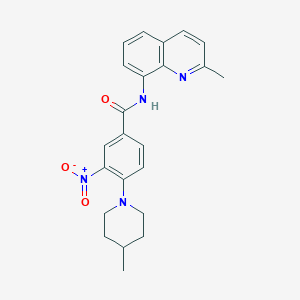
2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chloro group, a nitro group, and a quinoline moiety in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The 2-methylquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Nitration: The chlorinated product is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitrated product is reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Ammonia (NH3), thiourea.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Quinoline N-oxides: Formed by the oxidation of the quinoline moiety.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methylquinolin-8-yl)acetamide: Similar structure but lacks the nitro group.
2-chloro-N-(2-methylquinolin-8-yl)benzamide: Similar structure but lacks the nitro group.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
The presence of both a nitro group and a chloro group in 2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide makes it unique compared to other quinoline derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H12ClN3O3 |
|---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
2-chloro-N-(2-methylquinolin-8-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H12ClN3O3/c1-10-5-6-11-3-2-4-15(16(11)19-10)20-17(22)13-8-7-12(21(23)24)9-14(13)18/h2-9H,1H3,(H,20,22) |
InChI Key |
CDVNNBNEFNROEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15019357.png)
![4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15019369.png)
![1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B15019379.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15019388.png)
![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B15019393.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019397.png)

![7-Tert-butyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15019415.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15019418.png)
![1,1'-Hexane-1,6-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}](/img/structure/B15019419.png)
![N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15019421.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15019426.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B15019427.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15019433.png)
